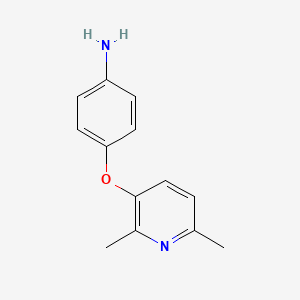
Bismuth potassium tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bismuth potassium tartrate is a chemical compound that combines bismuth, potassium, and tartaric acid. It is known for its medicinal properties, particularly in treating gastrointestinal disorders. The compound is a part of the broader family of bismuth-based drugs, which have been used for centuries due to their antimicrobial and gastroprotective effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of bismuth potassium tartrate involves the reaction of bismuth nitrate with potassium tartrate in an aqueous medium. The process typically includes the following steps:
- Dissolving bismuth nitrate in water.
- Adding potassium tartrate to the solution.
- Stirring the mixture to ensure complete reaction.
- Filtering and drying the resultant product .
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and purity, often involving additional purification steps such as recrystallization to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions: Bismuth potassium tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of bismuth oxide and other by-products.
Reduction: Reduction reactions can convert bismuth ions to their metallic state.
Substitution: The tartrate ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Ligand exchange reactions often involve complexing agents like ethylenediaminetetraacetic acid (EDTA).
Major Products:
Oxidation: Bismuth oxide.
Reduction: Metallic bismuth.
Substitution: Various bismuth complexes depending on the substituting ligand.
Aplicaciones Científicas De Investigación
Bismuth potassium tartrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a precursor for synthesizing other bismuth compounds.
Medicine: Employed in the treatment of gastrointestinal disorders, including dyspepsia and gastric ulcers.
Mecanismo De Acción
The mechanism of action of bismuth potassium tartrate involves multiple pathways:
Antimicrobial Activity: The compound disrupts the bacterial cell membrane and inhibits enzyme activity, leading to bacterial cell death.
Gastroprotective Effects: It forms a protective layer on the gastric mucosa, preventing damage from stomach acid and promoting healing of ulcers.
Molecular Targets: The primary targets include bacterial enzymes and cell membranes, as well as the gastric mucosa.
Comparación Con Compuestos Similares
Bismuth Subcitrate Potassium: Used for similar medicinal purposes but differs in its chemical structure and specific applications.
Bismuth Nitrate: Another bismuth compound with distinct uses in chemistry and industry.
Bismuth Subsalicylate:
Uniqueness: Bismuth potassium tartrate is unique due to its specific combination of bismuth, potassium, and tartaric acid, which imparts distinct chemical and medicinal properties. Its ability to form stable complexes and its effectiveness in treating gastrointestinal disorders make it a valuable compound in both research and clinical settings .
Propiedades
Número CAS |
5798-41-4 |
|---|---|
Fórmula molecular |
C4H2BiKO6 |
Peso molecular |
394.13 g/mol |
Nombre IUPAC |
bismuth;potassium;(2R,3R)-2,3-dioxidobutanedioate |
InChI |
InChI=1S/C4H4O6.Bi.K/c5-1(3(7)8)2(6)4(9)10;;/h1-2H,(H,7,8)(H,9,10);;/q-2;+3;+1/p-2/t1-,2-;;/m1../s1 |
Clave InChI |
HHYMEKJYIHGLST-OLXYHTOASA-L |
SMILES isomérico |
[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[Bi+3] |
SMILES canónico |
C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[Bi+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[[4-(3-hydroxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide](/img/structure/B13893855.png)


![3-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13893863.png)
![Methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B13893866.png)
![Ethyl 2-[(2-chlorophenyl)methylamino]pyridine-3-carboxylate](/img/structure/B13893871.png)





